(4-Nitro-2-methyl-phenyl)-(4-ethylpiperazin-1-yl)-methanone
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Overview
Description
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a nitrophenyl group attached to a methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methyl-4-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone can undergo various chemical reactions, including:
Substitution: The methanone moiety can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(4-ethylpiperazin-1-yl)-(2-methyl-4-aminophenyl)methanone: A reduced form of the original compound with an amino group instead of a nitro group.
(4-methylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone: A similar compound with a methyl group on the piperazine ring instead of an ethyl group.
Uniqueness
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The combination of the ethylpiperazine and nitrophenyl groups makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)13-5-4-12(17(19)20)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key |
GJAQOTDQHKDYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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